molecular formula C10H13ClFNO B1445738 3-((3-Fluorophenoxy)methyl)azetidine hydrochloride CAS No. 1864054-18-1

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride

Cat. No. B1445738
M. Wt: 217.67 g/mol
InChI Key: QUGGDJTWXYQZTP-UHFFFAOYSA-N
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Description

“3-((3-Fluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3- (3-fluorophenoxy)azetidine hydrochloride . The InChI code is 1S/C9H10FNO.ClH/c10-7-2-1-3-8 (4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . The InChI key is QJEPGMVEGMNWEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . The compound is stored and shipped at room temperature .

Scientific Research Applications

Azetidine Derivatives in Drug Discovery

Azetidines are valuable motifs in drug discovery due to their ability to access underexplored chemical space. Research demonstrates that azetidine derivatives, such as 3,3-Diarylazetidines, can be prepared from N-Cbz azetidinols via a calcium(II)-catalyzed Friedel-Crafts alkylation. These compounds can be further derivatized into drug-like molecules, highlighting the versatility of azetidines in medicinal chemistry for the development of new therapeutic agents (Denis et al., 2018).

Azetidine-Based Neuroprotective Agents

The protective effects of azetidine derivatives on cellular models have been reported, such as the suppression of microglial activation in hypoxia-induced toxicity. This suggests that azetidine compounds can modulate cellular pathways to offer protection against hypoxic damage, indicating potential therapeutic applications in neuroprotection and inflammation-related disorders (Kim et al., 2016).

Azetidine in Antiviral Research

Azetidine derivatives have shown promise in antiviral research. For example, heterocyclic azetidine analogues demonstrated significant activity against influenza A virus, suggesting that modifications to the azetidine ring can lead to potent antiviral agents. This underscores the potential of azetidine derivatives in developing new antiviral therapies (Zoidis et al., 2003).

Azetidine in Organic Synthesis

In organic synthesis, azetidine derivatives serve as key intermediates for constructing complex molecules. The synthesis of polyhydroxylated azetidine iminosugars from glucose, for example, highlights the use of azetidine scaffolds in synthesizing biologically active compounds with potential applications in enzyme inhibition and medicinal chemistry (Lawande et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGGDJTWXYQZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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